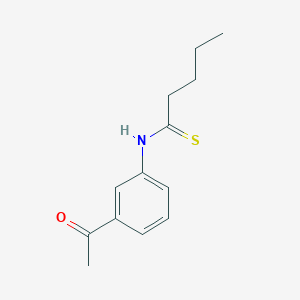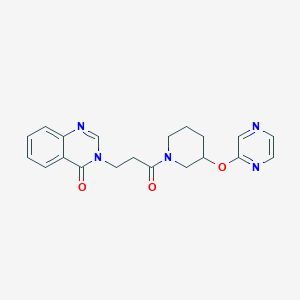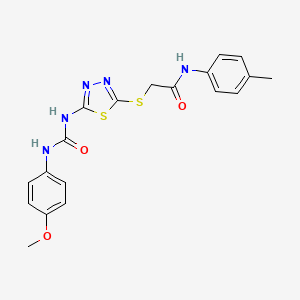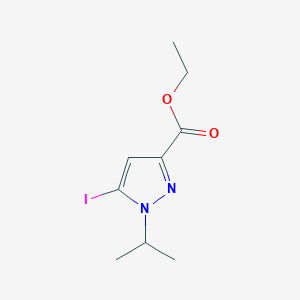![molecular formula C21H23N3O4S2 B2898527 N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 325978-83-4](/img/structure/B2898527.png)
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, an ethoxy group, a piperidinylsulfonyl group, and a benzamide moiety, making it a multifaceted molecule with potential for various chemical and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with ethyl bromoacetate to form 6-ethoxybenzothiazole. This intermediate is then subjected to sulfonylation with piperidine-1-sulfonyl chloride under basic conditions to introduce the piperidinylsulfonyl group. Finally, the benzamide moiety is introduced through an amidation reaction with 4-aminobenzamide under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation, usually in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Formation of ethoxybenzothiazole carboxylic acid.
Reduction: Formation of 4-(piperidin-1-ylsulfonyl)benzylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.
科学的研究の応用
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
作用機序
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidinylsulfonyl group may enhance the compound’s binding affinity and specificity, while the benzamide moiety can contribute to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-aminobenzothiazole: A simpler benzothiazole derivative with known pharmacological activities.
6-ethoxybenzothiazole: Lacks the piperidinylsulfonyl and benzamide groups but shares the benzothiazole core.
4-(piperidin-1-ylsulfonyl)benzamide: Contains the piperidinylsulfonyl and benzamide groups but lacks the benzothiazole ring.
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the benzothiazole ring, ethoxy group, piperidinylsulfonyl group, and benzamide moiety allows for diverse interactions and applications that are not possible with simpler analogs .
特性
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-2-28-16-8-11-18-19(14-16)29-21(22-18)23-20(25)15-6-9-17(10-7-15)30(26,27)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXELWDRJYQSHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-phenylethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2898447.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2898453.png)

![(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2898456.png)

![Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B2898458.png)

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2898460.png)



